molecular formula C27H20Cl2N2O2 B2377236 2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide CAS No. 312743-66-1

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide

Cat. No.: B2377236
CAS No.: 312743-66-1
M. Wt: 475.37
InChI Key: NIQRIXDNVYCJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide” is a chemical compound with the linear formula C32H22Cl2N2O4 . It has a molecular weight of 569.449 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C32H22Cl2N2O4 . The CAS Number is 883831-43-4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure, C32H22Cl2N2O4, and its molecular weight, 569.449 .

Scientific Research Applications

Histone Deacetylase Inhibition

2-Chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) described the compound MGCD0103, a small molecule HDAC inhibitor with selectivity for HDACs 1-3 and 11. It exhibited antitumor activity in vivo, promising potential as an anticancer drug (Zhou et al., 2008).

Polymerization Applications

Research by Mori et al. (2005) focused on the polymerization of a monosubstituted acrylamide containing an amino acid moiety, N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), using reversible addition−fragmentation chain transfer (RAFT) polymerization. This study has implications for the development of polymers with controlled molecular weight and low polydispersity (Mori et al., 2005).

Anticonvulsant Activity

Scott et al. (1993) examined methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and related compounds for their anticonvulsant properties. These studies contribute to understanding the structure-activity relationships in anticonvulsant enaminones (Scott et al., 1993).

Antimicrobial and Anti-Inflammatory Properties

Vachala et al. (2011) synthesized derivatives of 2-amino-5-chlorobenzoic acid and evaluated them for anti-inflammatory, antiproliferative, and antimicrobial activities. This research contributes to the development of new therapeutic agents (Vachala et al., 2011).

Mosquito Control

Schaefer et al. (1978) investigated the effectiveness of certain substituted benzamides, including 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide, in controlling mosquito populations. Their findings have applications in pest control and environmental management (Schaefer et al., 1978).

Sigma-1 Receptor Agonist Potential

Youssef et al. (2020) conducted studies on N-alkyl-2-(substitutedbenzamido) benzamides as potential sigma-1 receptor agonists. These compounds showed potent cytotoxic activity against cancer cell lines, highlighting their potential in cancer therapy (Youssef et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQRIXDNVYCJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.